Pyridoxal semicarbazone is a tridentate ligand synthesized from the reaction between pyridoxal, a derivative of vitamin B6, and semicarbazone. This compound features multiple donor atoms, including oxygen and nitrogen, which facilitate its coordination with various metal ions. Its unique structural properties and ability to form stable complexes make it significant in coordination chemistry and biological applications.
Pyridoxal semicarbazone is classified as an organic compound under the category of semicarbazones. It is recognized for its potential in forming metal complexes, which are relevant in both medicinal chemistry and materials science. The molecular formula of pyridoxal semicarbazone is with a molecular weight of 224.22 g/mol.
The synthesis of pyridoxal semicarbazone typically involves a condensation reaction between pyridoxal and semicarbazide. This reaction can be carried out under mild acidic or neutral conditions, often using methanol as a solvent. The general procedure includes:
The reaction can be monitored using techniques such as Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of pyridoxal semicarbazone . The yield can be optimized by adjusting the molar ratios of the reactants and the reaction conditions.
Pyridoxal semicarbazone exhibits a complex molecular structure characterized by various donor atoms that contribute to its coordination properties. The ligand can exist in different forms (neutral, monoanionic, and dianionic) depending on the pH of the solution, influencing its coordination behavior with metal ions .
Pyridoxal semicarbazone participates in various chemical reactions, including:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The specific conditions (temperature, solvent, pH) are crucial for optimizing reaction outcomes.
Pyridoxal semicarbazone acts primarily as a ligand that forms complexes with metal ions. These metal-ligand complexes can interact with biological targets, leading to various biological effects such as antibacterial and antioxidant activities. The mechanism involves the generation of reactive oxygen species that contribute to its biological efficacy .
Pyridoxal semicarbazone has several scientific applications:
Pyridoxal semicarbazone (PLSC) is synthesized through a straightforward Schiff base condensation reaction between pyridoxal hydrochloride (vitamin B6 aldehyde) and semicarbazide hydrochloride under mild aqueous conditions. This reaction exploits the nucleophilic addition of the semicarbazide amino group to the carbonyl carbon of pyridoxal, followed by dehydration to form the characteristic azomethine (C=N) bond [1] [3]. The reaction typically proceeds at elevated temperatures (60–80°C) with a 1:1 molar ratio of reactants, yielding the crystalline PLSC ligand in its neutral dihydrate form (C9H16N4O5) after 2–4 hours, as confirmed by elemental analysis and FTIR spectroscopy [1].
Table 1: Standard Synthetic Conditions for PLSC and Analogues
Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Product Form |
---|---|---|---|---|---|---|
Pyridoxal·HCl | Semicarbazide·HCl | H2O | 80°C | 3 hr | 85% | Neutral (H2L) |
Pyridoxal·HCl | S-methylisothiosemicarbazide | MeOH/H2O | 60°C | 4 hr | 78% | Neutral (PLITSC) |
The structural design of PLSC features three key donor sites: (1) phenolic oxygen (Ophen), (2) azomethine nitrogen (Nimine), and (3) carbonyl oxygen (Ocarbonyl), forming an ONO tridentate coordination system. This architecture enables versatile binding modes to transition metals and lanthanides. Modifications to the parent scaffold include substituting semicarbazide with thiosemicarbazide or isothiosemicarbazide to generate sulfur-containing analogues (e.g., pyridoxal thiosemicarbazone, PLTSC), which alter metal-binding affinity and electronic properties [3] [6]. Crystallographic studies confirm that the neutral PLSC ligand adopts an E-configuration about the C=N bond, with intramolecular hydrogen bonding between the phenolic proton and azomethine nitrogen stabilizing the planar conformation [1] [6].
Single-crystal X-ray diffraction has revealed diverse coordination geometries adopted by PLSC complexes, dictated by metal ion identity, pH, and auxiliary ligands. The ligand exhibits remarkable adaptability, coordinating in neutral (H2L), monoanionic (HL−), or dianionic (L2−) forms, as summarized below:
Table 2: Crystallographically Characterized PLSC Complexes
Complex | Coordination Mode | Geometry | Metal-Ligand Bonds (Å) | Ref |
---|---|---|---|---|
Cu(PLSC)Cl(H2O)(H2O) | Neutral (H2L) | Square-pyramidal | Cu–Ophen: 1.90; Cu–Nimine: 1.97; Cu–Ocarbonyl: 1.95 | [1] |
[Ni(PLSC-H)2]·H2O | Monoanionic (HL−) | Octahedral | Ni–Ophen: 2.01; Ni–Nimine: 2.05; Ni–Ocarbonyl: 2.03 | [3] |
[Eu(PLSC)(PLSC-H)(NO3)(H2O)]·[NO3]·3H2O | Mixed (H2L/HL−) | Tricapped trigonal prism | Eu–Ophen: 2.22–2.28; Eu–Ocarbonyl: 2.42 | [5] |
[Co(PLITSC-2H)(NH3)3]+ | Dianionic (L2−) | Octahedral | Co–Ophen: 1.87; Co–Nimine: 1.90 | [6] |
In the copper(II) complex Cu(PLSC)Cl(H2O)(H2O), PLSC acts as a neutral tridentate ligand, forming a distorted square-pyramidal geometry. The equatorial plane comprises Ophen, Nimine, Ocarbonyl, and chloride, while the axial position is occupied by a water molecule. Hirshfeld surface analysis confirms that H-bonding between coordinated water and nitrate anions stabilizes the crystal lattice, with O···H interactions contributing 42% of total contacts [1].
Notably, binuclear complexes like [Cu(PLSC)(SO4)(H2O)]2·2H2O exhibit bridging via sulfate or phenolic oxygen, where one PLSC ligand donates its phenolic oxygen to a second copper center (Cu···Ophen = 2.94 Å), creating a dimeric octahedral structure [3]. Europium(III) complexes adopt nine-coordinate geometries, where PLSC and PLSC-H ligands occupy six coordination sites, complemented by bidentate nitrate and aqua ligands [5].
The protonation state of PLSC is critically pH-dependent, influencing its coordination behavior and complex stability. Three dominant forms exist in equilibrium:
Table 3: Spectroscopic Signatures of PLSC Tautomers
Form | FTIR Bands (cm−1) | UV-Vis λmax (nm) | Dominant pH |
---|---|---|---|
H2L (neutral) | 1675 (C=O), 1570 (C=N+H), 2956 (Npy+H) | 320, 385 | < 7.0 |
HL− (monoanionic) | 1630–1639 (C=O), 1595 (C=N), absence of N+H bands | 350, 420 | 7.0–9.0 |
L2− (dianionic) | 1610 (C=O), 1578 (C=N), 1480 (pyridine ring) | 370, 450 | > 9.0 |
FTIR spectroscopy provides key evidence for tautomeric shifts: The C=O stretch at 1675 cm−1 in neutral PLSC shifts to 1630–1639 cm−1 in monoanionic complexes due to increased electron delocalization upon deprotonation [3]. Similarly, the N+H vibration at 2956 cm−1 disappears in dianionic complexes like [Co(PLITSC-2H)(NH3)3]+ [6]. UV-Vis spectra show bathochromic shifts with increasing pH: the 385 nm band (π→π* in H2L) shifts to 420 nm in HL− and 450 nm in L2− due to enhanced conjugation in deprotonated forms [1] [5].
Crystallographic bond length alterations corroborate these transitions: In neutral [Cu(PLSC)Cl(H2O)]+, the C–Ophen bond is 1.34 Å, consistent with single-bond character, while in monoanionic [Ni(PLSC-H)2], it shortens to 1.28 Å, indicating partial double-bond formation upon deprotonation. Similarly, the C=N bond elongates from 1.28 Å (H2L) to 1.33 Å (L2−) due to increased electron density at the imine nitrogen [3] [6]. These structural changes directly modulate metal-binding affinity, with log K values for Cu2+ binding increasing from 8.2 (pH 5) to 14.7 (pH 9) due to favorable electrostatic interactions with deprotonated ligands [5].
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